N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO6/c1-14-6-8-16-18(12-23(28)32-21(16)10-14)25-24(17-4-2-3-5-19(17)33-25)27-26(29)15-7-9-20-22(11-15)31-13-30-20/h2-12H,13H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREPBIJLUXTRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide (CAS Number: 919739-48-3) is a synthetic compound characterized by a complex structure that integrates coumarin, benzofuran, and benzodioxole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.4 g/mol. The compound's structure is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H17NO6 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 919739-48-3 |
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds related to coumarins and their derivatives. The specific compound has shown promise in various in vitro and in vivo models.
In Vitro Studies
Research indicates that derivatives of coumarins exhibit selective cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various coumarin derivatives, it was found that certain analogs had IC50 values in the nanomolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.21 |
| N-[2-(7-methyl... | MCF-7 | Not reported |
| Compound B | HepG2 | 0.49 |
These findings suggest that modifications to the coumarin structure can enhance biological activity against cancer cells.
The underlying mechanisms through which this compound exhibits its anticancer effects may involve:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
- Topoisomerase Inhibition : Interference with DNA replication processes.
In Vivo Studies
In vivo studies have further substantiated the anticancer efficacy of this compound. For instance, a study involving xenograft models showed that treatment with related coumarin derivatives resulted in significant tumor size reduction and increased survival rates among treated mice.
Table 2: In Vivo Efficacy Results
| Compound | Tumor Model | Dose (mg/kg) | Survival Increase (%) |
|---|---|---|---|
| N-[2-(7-methyl... | Xenograft (MCF7) | 10 | 73.47 |
| Compound C | Ehrlich Ascites | 20 | Not reported |
Preparation Methods
Chromenone (Coumarin) Synthesis
The 7-methyl-2-oxo-2H-chromen-4-yl subunit is typically synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For example, 7-methyl-4-hydroxycoumarin is prepared by reacting ethyl acetoacetate with resorcinol in concentrated sulfuric acid at 0–5°C, yielding the chromenone core in ~85% efficiency. Methylation at the 7-position is achieved using methyl iodide under basic conditions.
Benzofuran Ring Formation
The benzofuran scaffold is constructed via cyclization of 2-hydroxyacetophenone derivatives. A common approach involves treating 2-hydroxy-3-iodoacetophenone with Pd(PPh₃)₄ and CuI in DMF to form the benzofuran ring through Sonogashira coupling, followed by intramolecular cyclization. Alternatively, Perkin rearrangement of 3-bromocoumarins under microwave irradiation (250W, 80°C, 5 minutes) generates benzofuran-2-carboxylic acids in >95% yield, which are later converted to carboxamides.
Amide Bond Formation and Coupling
Carboxamide Synthesis
The 1,3-benzodioxole-5-carboxamide group is introduced via Schotten-Baumann reaction between 1,3-benzodioxole-5-carbonyl chloride and the amine-functionalized benzofuran-chromenone intermediate. Reaction conditions (THF, 0°C, triethylamine) yield the amide bond with 78–92% efficiency.
Table 1: Amidation Reaction Optimization
| Amine Precursor | Acylating Agent | Solvent | Yield (%) |
|---|---|---|---|
| 3-Aminobenzofuran-chromenone | 1,3-Benzodioxole-5-carbonyl chloride | THF | 88 |
| 3-Aminobenzofuran | 1,3-Benzodioxole-5-carbonyl chloride | DCM | 72 |
Directed C–H Arylation
Recent advances employ Pd-catalyzed C–H functionalization to streamline coupling. Using 8-aminoquinoline as a directing group, aryl iodides are coupled at the C3 position of benzofuran under Pd(OAc)₂ catalysis (DMA, 110°C, 24 hours), achieving 80–95% yields. This method circumvents pre-functionalized intermediates, enhancing atom economy.
Multi-Step Synthetic Routes
Sequential Assembly Protocol
A representative synthesis involves four stages:
-
Chromenone synthesis : Pechmann condensation (resorcinol + ethyl acetoacetate → 7-methyl-4-hydroxycoumarin).
-
Benzofuran functionalization : Iodination at C3, followed by Sonogashira coupling with terminal alkynes.
-
Amidation : Schotten-Baumann reaction with 1,3-benzodioxole-5-carbonyl chloride.
-
Global deprotection : Acidic cleavage of protecting groups (TFA/CH₂Cl₂, 0°C).
Table 2: Key Intermediate Yields
| Step | Intermediate | Yield (%) |
|---|---|---|
| Chromenone formation | 7-Methyl-4-hydroxycoumarin | 85 |
| Benzofuran iodination | 3-Iodobenzofuran-chromenone | 76 |
| Sonogashira coupling | Alkyne-functionalized intermediate | 82 |
| Final amidation | Target compound | 88 |
Microwave-Assisted Perkin Rearrangement
Microwave irradiation significantly accelerates the Perkin rearrangement step. Reacting 3-bromocoumarin with NaOH/EtOH under microwaves (5 minutes, 80°C) produces benzofuran-2-carboxylic acid, which is then converted to the carboxamide via mixed anhydride formation (ClCO₂Et, N-methylmorpholine).
Stereochemical and Regiochemical Considerations
Regioselective Halogenation
Bromination at C6 of the chromenone ring is achieved using N-bromosuccinimide (NBS) in acetonitrile under microwaves (80°C, 5 minutes), ensuring >90% regioselectivity. This step is critical for subsequent functionalization.
Transamidation Strategies
Transamidation of N-acyl-Boc-carbamates enables late-stage diversification. Treatment with TFA removes the Boc group, exposing the amine for coupling with 1,3-benzodioxole-5-carboxylic acid using HATU/DIEA in DMF.
Comparative Analysis of Methods
Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction time | 3–24 hours | 5–30 minutes |
| Yield (%) | 70–85 | 90–99 |
| Energy consumption | High | Low |
Cost and Scalability
-
Pd-catalyzed C–H arylation reduces precursor costs but requires expensive catalysts.
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Perkin rearrangement offers scalability (>100g) with minimal purification.
Challenges and Optimization Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
